![molecular formula C20H18ClNO2 B2431436 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 588677-33-2](/img/structure/B2431436.png)
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a carboxylic acid group (-COOH), a butylphenyl group, and a chlorine atom attached to the quinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline ring, followed by the introduction of the butylphenyl group, the chlorine atom, and the carboxylic acid group. The exact methods would depend on the specific reactions involved .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a butylphenyl group, a chlorine atom, and a carboxylic acid group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the butylphenyl group, the chlorine atom, and the carboxylic acid group. Each of these groups would have different reactivities and could participate in different types of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the presence of the chlorine atom could affect its reactivity .
Scientific Research Applications
- BCQ displays potent antimalarial properties. Researchers have investigated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound inhibits heme detoxification, disrupting the parasite’s survival mechanism .
- BCQ serves as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process facilitates carbon–carbon bond formation. Its mild conditions and functional group tolerance make it a valuable tool in organic synthesis .
- BCQ has been employed in the hydromethylation sequence, allowing the introduction of methyl groups. Notably, this sequence was applied to the synthesis of natural products like (−)-Δ8-THC and cholesterol .
- Pinacol boronic esters, including BCQ, are highly valuable building blocks. They participate in diverse organic transformations, such as arylation, allylation, and metathesis. These versatile intermediates find applications in drug synthesis and materials science .
- Although BCQ is only marginally stable in water, its boron-carrier properties have attracted interest for neutron capture therapy. Researchers explore its potential as a boron-containing compound for cancer treatment .
Antimalarial Activity
Suzuki–Miyaura Coupling Reagent
Hydromethylation Sequence
Building Block in Organic Synthesis
Boron-Carriers for Neutron Capture Therapy
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also be harmful if ingested, inhaled, or comes into contact with the skin .
properties
IUPAC Name |
2-(4-butylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(23)24)15-6-4-7-17(21)19(15)22-18/h4,6-12H,2-3,5H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKEBZQEUJTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid |
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